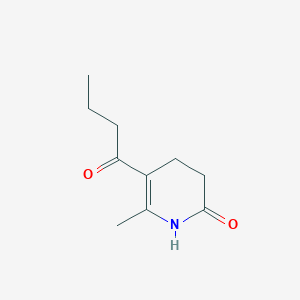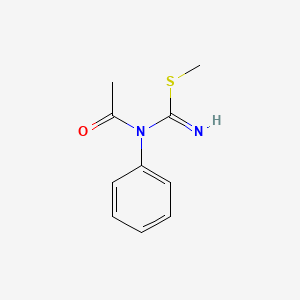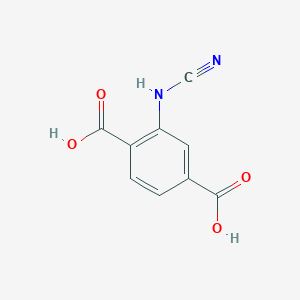
2-(Cyanoamino)benzene-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanoamino)benzene-1,4-dicarboxylic acid is an aromatic compound that features a benzene ring substituted with a cyanoamino group and two carboxylic acid groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoamino)benzene-1,4-dicarboxylic acid typically involves the nitration of benzene-1,4-dicarboxylic acid followed by reduction and subsequent cyanation The nitration step introduces nitro groups, which are then reduced to amino groups
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction steps, while cyanation can be achieved using reagents like sodium cyanide under controlled conditions.
化学反応の分析
Types of Reactions
2-(Cyanoamino)benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-(Cyanoamino)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 2-(Cyanoamino)benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical pathways and industrial processes.
類似化合物との比較
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
特性
CAS番号 |
90418-83-0 |
|---|---|
分子式 |
C9H6N2O4 |
分子量 |
206.15 g/mol |
IUPAC名 |
2-(cyanoamino)terephthalic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-11-7-3-5(8(12)13)1-2-6(7)9(14)15/h1-3,11H,(H,12,13)(H,14,15) |
InChIキー |
BCAGNTACJHBKNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)NC#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)

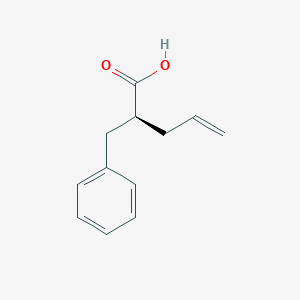


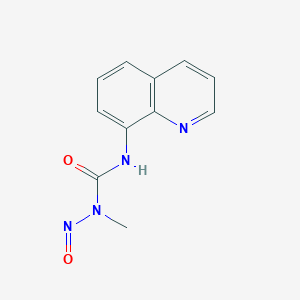


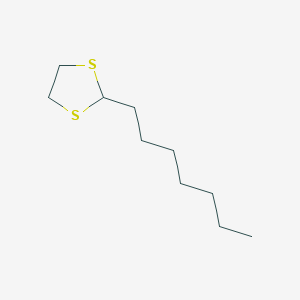
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)

